2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester
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Overview
Description
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,3-Difluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in oxidation and hydrolysis reactions .
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide.
Major Products Formed
Suzuki–Miyaura Cross-Coupling: The major product is a biaryl compound formed by the coupling of the aryl group from the boronic ester with the aryl halide.
Oxidation: The major product is 2,3-Difluoro-6-methoxyphenylboronic acid.
Hydrolysis: The major product is also 2,3-Difluoro-6-methoxyphenylboronic acid.
Scientific Research Applications
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The primary mechanism of action for 2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester in Suzuki–Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxyphenylboronic acid pinacol ester
- 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
- 2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester
Uniqueness
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique structure can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(2,3-difluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVHXVYEOZQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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